5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
This compound belongs to a class of heterocyclic carboxylic acids that combine a 1,2,4-oxadiazole core with a 1-methyl-1H-1,2,3-triazole substituent. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the triazole moiety enhances solubility and π-π stacking interactions, making it a versatile scaffold for drug design.
Properties
Molecular Formula |
C6H5N5O3 |
|---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
5-(1-methyltriazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O3/c1-11-2-3(8-10-11)5-7-4(6(12)13)9-14-5/h2H,1H3,(H,12,13) |
InChI Key |
LXSKQVONUIKEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Amidoximes and Carboxylic Acids
A widely adopted method for synthesizing 1,2,4-oxadiazoles is the cyclodehydration reaction between amidoximes and carboxylic acids or their derivatives. This method allows the formation of the oxadiazole ring via intramolecular cyclization.
Method A (One-Pot Synthesis): As reported by K. M. Shukla et al., amidoximes and carboxylic acids are reacted in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF) at room temperature for 24 hours, followed by heating with triethylamine at 100 °C for 3 hours to induce cyclodehydration and yield 3,5-disubstituted 1,2,4-oxadiazoles.
This method is advantageous for its mild conditions and applicability to parallel synthesis, facilitating structural diversity.
Ring Closure via Dehydration of Hydrazide Intermediates
Another approach involves the preparation of hydrazide intermediates from dialkyl oxalates and hydrazine hydrate, followed by acylation and ring closure:
Three-Step Route: As described in a Chinese patent (CN104974106A), dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide. This intermediate undergoes acylation with fatty acid anhydrides to yield 2-hydrazide-monoalkyl oxalate, which upon dehydration ring closure forms 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl esters.
This route avoids highly toxic reagents, offers high yields, and is suitable for industrial scale-up.
Representative Synthetic Procedure for this compound
A typical preparation involves:
Synthesis of 5-(azidomethyl)-1,2,4-oxadiazole-3-carboxylic acid derivative: Starting from appropriate carboxylic acid precursors, amidoximes are cyclized to form the oxadiazole ring with an azidomethyl substituent.
CuAAC Reaction: The azide group is reacted with methyl-substituted alkynes under Cu(I) catalysis to form the 1-methyl-1,2,3-triazole ring at the 4-position.
Purification: The product is isolated by extraction, recrystallization, or chromatography.
Characterization: Confirmed by IR (characteristic C=O, triazole C=N stretches), 1H NMR (singlets for methyl groups and triazole protons), and mass spectrometry.
Data Table Summarizing Key Preparation Methods
Research Discoveries and Optimization Insights
The one-pot amidoxime-carboxylic acid cyclization allows for facile structural diversification of 1,2,4-oxadiazoles, enabling rapid access to libraries of derivatives including the target compound.
The hydrazide intermediate approach provides a safer and industrially viable route for oxadiazole synthesis, emphasizing process safety and yield optimization.
CuAAC "click" chemistry is the method of choice for installing the 1,2,3-triazole ring due to its high regioselectivity, mild conditions, and compatibility with various functional groups.
Methylation of the triazole nitrogen post-synthesis is efficient and yields stable N-methylated triazole derivatives, critical for biological activity modulation.
Chemical Reactions Analysis
5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antitubercular agent, with studies indicating good activity against Mycobacterium tuberculosis.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for biological pathways involving triazole and oxadiazole derivatives.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death. The triazole and oxadiazole rings can interact with enzyme active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Key Observations:
Bioactivity Trends: Thiazole and thiadiazole derivatives (e.g., compounds from ) exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range against hepatocellular and breast carcinomas. The triazole-oxadiazole hybrid may share similar mechanisms due to its hydrogen-bonding and aromatic stacking motifs . Isoxazole-pyrazole hybrids (e.g., ) show divergent bioactivity, emphasizing the role of heterocycle selection in target specificity.
Structural Influence on Properties: Substituent Effects: The difluoromethyl group in 5-(difluoromethyl)-3-(1-methyltriazol-4-yl)-1,2-oxazole-4-carboxylic acid enhances electrophilicity and metabolic stability compared to the non-fluorinated target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid , involving cyclization of amidoximes with carboxylic acid derivatives .
- Commercial availability of analogs (e.g., from Enamine Ltd. and CymitQuimica) suggests scalability for high-throughput screening .
Biological Activity
5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that integrates the oxadiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring linked to an oxadiazole ring with a carboxylic acid functional group. The presence of these heterocycles contributes to its biological activity.
Biological Activity Overview
The biological activities of compounds containing oxadiazole and triazole units include:
- Anticancer Activity : Several studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with these structures have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in various models.
Anticancer Activity
Recent research highlights the anticancer potential of this compound through various mechanisms:
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanisms of Action :
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM | 0.5 | Apoptosis induction |
| MCF-7 | 0.8 | Caspase activation |
| MDA-MB-231 | 0.6 | p53 pathway activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
Case Studies
- Bacterial Inhibition :
-
Fungal Activity :
- Fungal assays indicated that certain derivatives effectively inhibited the growth of Candida albicans and Aspergillus niger.
Table 2: Summary of Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | <50 | Bactericidal |
| Escherichia coli | <100 | Bactericidal |
| Candida albicans | <75 | Fungicidal |
Q & A
Q. What are the common synthetic routes for 5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the 1,2,4-oxadiazole ring and (2) functionalization with the 1-methyl-1H-1,2,3-triazole moiety.
-
Oxadiazole Formation : React a nitrile derivative (e.g., amidoxime) with a carboxylic acid under reflux in acetic acid or DMF, using NaN₃ as a catalyst to facilitate cyclization .
-
Triazole Incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole group. For example, react a pre-synthesized alkyne-substituted oxadiazole with an azide derivative in the presence of CuSO₄·5H₂O and sodium ascorbate .
-
Purification : Recrystallize the product from ethanol or DMF/acetic acid mixtures to achieve >95% purity .
- Data Table : Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Cyclization | NaN₃, DMF, 50°C, 3h | 78 | 92 | |
| Triazole Functionalization | CuSO₄, Na ascorbate, RT, 12h | 65 | 95 |
Q. How is the compound characterized to confirm its structure?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. Key signals include the oxadiazole C=O (~165 ppm) and triazole CH₃ (~3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 238.0722 for C₇H₇N₅O₃) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and analyze unit cell parameters .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer :
- Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out experimental variability .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish oxadiazole C=O from triazole carbons via HMBC correlations .
- Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra (e.g., using Gaussian 16 with B3LYP/6-31G** basis set) .
Q. What strategies optimize the yield of 1,2,4-oxadiazole ring formation?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF or THF) to stabilize intermediates. Avoid protic solvents that may hydrolyze nitrile precursors .
- Catalyst Screening : Test alternatives to NaN₃, such as ZnCl₂ or K₂CO₃, to enhance cyclization efficiency .
- Temperature Control : Optimize reflux conditions (e.g., 80°C for 5h in THF) to balance reaction rate and side-product formation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C suggests room-temperature stability) .
- Light Sensitivity : Store in amber vials at -20°C; monitor UV-vis absorption changes over 30 days to assess photodegradation .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) via HPLC to track carboxylic acid degradation .
Q. What computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or β-lactamases). Parameterize force fields with triazole-oxadiazole torsional angles .
- QSAR Modeling : Train models on datasets of triazole derivatives to correlate substituent effects (e.g., logP, polar surface area) with antimicrobial IC₅₀ values .
Key Research Challenges
- Data Contradictions : Discrepancies in melting points (e.g., 180°C vs. 175°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Synthetic Scalability : Multi-step reactions often suffer from low cumulative yields (<50%). Address this via flow chemistry or microwave-assisted synthesis to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
